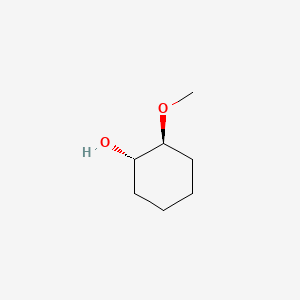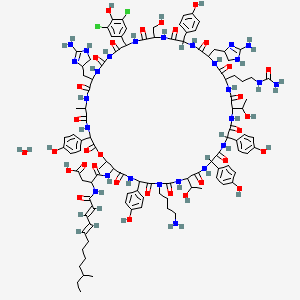
(1S,2S)-2-甲氧基环己醇
描述
Molecular Structure Analysis
The molecular structure analysis of “(1S,2S)-2-Methoxycyclohexanol” is not directly available in the search results .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(1S,2S)-2-Methoxycyclohexanol” are not available in the search results .科学研究应用
抗生素的合成:Stead et al. (1996)的研究开发了大规模制备(1S,2S)-2-甲氧基环己醇的方法,这是合成三环β-内酰胺类抗生素的关键中间体。
热力学性质:Feng et al. (2018)的研究侧重于合成和热力学性质的研究,为新的生产途径提供了基础知识。
生化分析:De Paoli et al. (2013)的研究分析了精神活性芳基环己胺,包括与2-甲氧基环己醇相关的化合物,展示了在生化和法医分析中的应用。
生物转化中的立体化学:Vanek et al. (1989)的研究通过植物细胞培养研究了2-甲氧基环己醇衍生物在生物转化中的立体化学,为酶促过程和立体化学知识做出了贡献。
构象平衡研究:Oliveira和Rittner(2005)分析了顺式-3-甲氧基环己醇的构象平衡,为分子行为和相互作用提供了见解(Oliveira & Rittner, 2005)。
催化研究:Miyagawa等人(2019)研究了2-甲氧基环己酮在铂催化剂上的脱氧过程,为催化和绿色化学领域做出了贡献(Miyagawa et al., 2019)。
不对称合成:Rossi等人(1997)描述了使用(2S)-2-甲氧基环己酮对Sanfetrinem的关键中间体进行立体选择性合成(Rossi et al., 1997)。
合成中的微生物还原:Fuganti等人(1997)探索了(S)-2-甲氧基环己酮的微生物还原,这是Sanfetrinem合成中的一个中间体(Fuganti et al., 1997)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7429-40-5 | |
| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









